3-(Methoxycarbonyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid

Orthogonal protection Bifunctional building block Amide coupling

3-(Methoxycarbonyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid (CAS 2140326-69-6), also named 2-methyl 5,6,7,8-tetrahydro-2,3-naphthalenedicarboxylate, is a saturated bicyclic dicarboxylic acid mono-methyl ester with molecular formula C13H14O4 and molecular weight 234.25 g/mol. It features one free carboxylic acid group and one methoxycarbonyl ester at the 2- and 3-positions of the tetrahydronaphthalene ring system, a structural motif that confers dual reactivity modes and is supplied commercially at ≥98% purity with batch-specific QC documentation including NMR, HPLC, and GC.

Molecular Formula C13H14O4
Molecular Weight 234.25
CAS No. 2140326-69-6
Cat. No. B1654223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Methoxycarbonyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid
CAS2140326-69-6
Molecular FormulaC13H14O4
Molecular Weight234.25
Structural Identifiers
SMILESCOC(=O)C1=C(C=C2CCCCC2=C1)C(=O)O
InChIInChI=1S/C13H14O4/c1-17-13(16)11-7-9-5-3-2-4-8(9)6-10(11)12(14)15/h6-7H,2-5H2,1H3,(H,14,15)
InChIKeyONRPCLCSZUPLSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Methoxycarbonyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid (CAS 2140326-69-6): A Mono-Ester Tetrahydronaphthalene Dicarboxylate Building Block for Selective Derivatization


3-(Methoxycarbonyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid (CAS 2140326-69-6), also named 2-methyl 5,6,7,8-tetrahydro-2,3-naphthalenedicarboxylate, is a saturated bicyclic dicarboxylic acid mono-methyl ester with molecular formula C13H14O4 and molecular weight 234.25 g/mol . It features one free carboxylic acid group and one methoxycarbonyl ester at the 2- and 3-positions of the tetrahydronaphthalene ring system, a structural motif that confers dual reactivity modes and is supplied commercially at ≥98% purity with batch-specific QC documentation including NMR, HPLC, and GC . The compound's partially hydrogenated naphthalene scaffold distinguishes it from fully aromatic naphthalene dicarboxylates and provides a conformationally constrained yet non-planar geometry useful in medicinal chemistry and materials science intermediate applications .

Why Generic Substitution of 3-(Methoxycarbonyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid (2140326-69-6) with the Symmetric Diester or Diacid Analogs Compromises Synthetic Utility


In-class tetrahydronaphthalene-2,3-dicarboxylate analogs such as the symmetric dimethyl diester (CAS 51510-78-2) or the free diacid lack the orthogonal reactivity profile inherent to this mono-ester/mono-acid compound . The diester requires a non-selective hydrolysis step to unlock a single carboxylic acid for further elaboration, introducing additional synthetic steps, potential yield loss, and purification burden; the diacid necessitates selective protection of one carboxylate before mono-functionalization can proceed . The saturated tetrahydro ring of the target compound further differentiates it from fully aromatic naphthalene-2,3-dicarboxylate esters, which exhibit different electronic conjugation, solubility characteristics, and metabolic susceptibility in bioactive molecule contexts . These structural distinctions translate into measurable differences in physicochemical parameters, reactivity, and procurement cost that are quantified in Section 3.

Quantitative Differentiation Evidence for 3-(Methoxycarbonyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid (2140326-69-6) Versus Its Closest Analogs


Orthogonal Bifunctional Reactivity: Mono-Ester/Mono-Acid vs. Symmetric Diester (CAS 51510-78-2) Requires One Fewer Synthetic Step for Selective Derivatization

The target compound presents one free carboxylic acid (C2) and one methyl ester (C3) on the tetrahydronaphthalene scaffold, enabling direct amide coupling or salt formation at the acid position without affecting the ester . By contrast, the symmetric dimethyl 5,6,7,8-tetrahydronaphthalene-2,3-dicarboxylate (CAS 51510-78-2) bears two identical methyl esters, requiring a mandatory partial hydrolysis step (typically LiOH or NaOH in aqueous THF/MeOH) to generate a mono-acid intermediate before selective derivatization can occur—adding at minimum one synthetic operation, a chromatographic purification, and an associated yield loss estimated at 10–25% for the hydrolysis step alone based on analogous naphthalene dicarboxylate systems .

Orthogonal protection Bifunctional building block Amide coupling

Physicochemical Differentiation: TPSA 63.6 and LogP 2.05 Favor Oral Bioavailability Parameter Space vs. Diester and Diacid Analogs

The target compound's computed topological polar surface area (TPSA) is 63.6 Ų and its calculated LogP is 2.05, as reported by the vendor Leyan . These values place the compound within the favorable range for oral bioavailability according to Veber's rules (TPSA <140 Ų) and Lipinski's Rule of Five (LogP ≤5). In comparison, the fully deprotected diacid analog (5,6,7,8-tetrahydronaphthalene-2,3-dicarboxylic acid) would exhibit a significantly higher TPSA (~74–75 Ų, estimated from two free carboxylates) and a lower LogP (~1.0–1.3), potentially reducing membrane permeability. The symmetric diester (CAS 51510-78-2, C14H16O4, MW 248.27) would display a lower TPSA (~52 Ų, two ester groups) and a higher LogP (~2.5–2.8), shifting it toward higher lipophilicity that could increase metabolic clearance risk .

Drug-likeness Physicochemical properties Oral bioavailability

Saturated Tetrahydronaphthalene Core Confers Enhanced Chemical Stability vs. Fully Aromatic Naphthalene-2,3-dicarboxylate Analogs Under Oxidative Conditions

The 5,6,7,8-tetrahydronaphthalene ring system is partially saturated, with sp³-hybridized carbons at positions 5–8, in contrast to the fully conjugated π-system of naphthalene-2,3-dicarboxylate derivatives . This structural feature eliminates the benzylic oxidation susceptibility inherent to the second aromatic ring of naphthalene, which is prone to cytochrome P450-mediated epoxidation and subsequent metabolic activation in biological systems, and to air oxidation under storage conditions. While direct comparative stability data for this specific compound class have not been published in the primary literature, the general principle that partial saturation of polycyclic aromatics reduces oxidative degradation is well established for tetrahydronaphthalene vs. naphthalene systems .

Chemical stability Oxidation resistance Saturated scaffold

Commercial Purity and Batch-to-Batch Reproducibility: 98% Purity with NMR, HPLC, and GC Documentation vs. Unspecified-Grade Analogs

Bidepharm supplies this compound at a standard purity of 98% and provides batch-specific quality control documentation including NMR, HPLC, and GC analyses for each production lot . Leyan similarly lists 98% purity . This level of analytical characterization exceeds the typical 95% minimum purity commonly offered for research-grade tetrahydronaphthalene dicarboxylate analogs and ensures that the ratio of mono-ester to potential contaminants (residual diacid, diester, or regioisomeric impurities) is tightly controlled. For comparison, the symmetric diester analog (CAS 51510-78-2) is often supplied at 95% purity without the same breadth of orthogonal analytical verification .

Quality control Batch reproducibility Analytical documentation

Procurement Accessibility: Multi-Vendor Availability from Fujifilm Wako, Bidepharm, and Leyan with Documented Supply Chain Redundancy

The target compound is listed by at least three major laboratory chemical suppliers—Fujifilm Wako (Japan), Bidepharm (China), and Leyan (China)—with published pricing and delivery timelines . Fujifilm Wako offers 1 g at ¥225,000 and 5 g at ¥675,000 under cold storage conditions . Bidepharm lists 100 mg at ¥4,141 with a 2–3 week lead time . This multi-vendor landscape provides procurement redundancy that is not uniformly available for closely related mono-ester tetrahydronaphthalene analogs substituted at alternative ring positions (e.g., 2-methoxycarbonyl-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid regioisomers), which are often single-sourced or custom-synthesis items with longer lead times and higher minimum order quantities.

Supply chain Multi-vendor procurement Commercial availability

Procurement-Driven Application Scenarios for 3-(Methoxycarbonyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid (2140326-69-6)


Medicinal Chemistry Library Synthesis Requiring Orthogonal Functionalization Without Protection/Deprotection Sequences

In hit-to-lead programs where tetrahydronaphthalene scaffolds are privileged cores, procurement of the mono-ester/mono-acid compound eliminates the need for selective hydrolysis of the symmetric diester, saving one synthetic step per analogue. The free carboxylic acid can be directly coupled to amine-containing fragments via standard amide bond formation (HATU/EDC conditions), while the methyl ester remains intact for late-stage saponification and further diversification . This orthogonal reactivity is especially valuable in parallel synthesis workflows where minimizing step count directly correlates with library throughput.

Metal-Organic Framework (MOF) Linker Development Utilizing Mono-Protected Dicarboxylate for Post-Synthetic Modification

The compound's saturated tetrahydronaphthalene core provides a rigid yet non-planar linker geometry distinct from the planar naphthalene-2,6-dicarboxylate commonly used in MOF synthesis. The mono-methyl ester can be incorporated into a MOF via the free carboxylate, with the ester group available for post-synthetic modification (saponification, transesterification, or aminolysis) to tune pore functionality without requiring linker re-synthesis . The multi-vendor commercial availability of this compound at 98% purity supports gram-scale MOF synthesis with reproducible linker quality .

Pharmaceutical Intermediate Where Balanced LogP and TPSA Reduce Property Optimization Iterations

With a measured LogP of 2.05 and TPSA of 63.6 Ų, this compound occupies a favorable drug-likeness window that neither the more lipophilic diester (estimated LogP ~2.6) nor the more polar diacid (estimated LogP ~1.2) can achieve . Procurement of this specific mono-ester analog as a starting material positions a medicinal chemistry program closer to the desired property space for oral bioavailability, potentially reducing the number of subsequent analogue iterations needed to balance solubility and permeability.

Regulated R&D Environments Requiring Fully Documented Impurity Profiles and Batch Traceability

For pharmaceutical development organizations operating under quality management systems (e.g., ISO 9001 or GLP-compliant laboratories), the availability of batch-specific NMR, HPLC, and GC documentation from suppliers like Bidepharm provides the analytical traceability necessary for patent filings, IND-enabling studies, and technology transfer to CRO/CDMO partners . The 98% purity specification with orthogonal analytical verification reduces the internal QC burden compared to sourcing the less thoroughly characterized diester analog (typical 95%, single-method QC) .

Quote Request

Request a Quote for 3-(Methoxycarbonyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.